molecular formula C10H23NO B1460774 N-(3-Methoxypropyl)-1-hexanamine CAS No. 111106-38-8

N-(3-Methoxypropyl)-1-hexanamine

Cat. No.: B1460774
CAS No.: 111106-38-8
M. Wt: 173.3 g/mol
InChI Key: AEWAXCURVTXPCW-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-1-hexanamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a hexyl chain attached to an amine group, with a methoxypropyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxypropyl)-1-hexanamine typically involves the reaction of 1-hexanamine with 3-methoxypropyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through distillation or recrystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-Methoxypropyl)-1-hexanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-Methoxypropyl)-1-hexanamine is used as a building block in organic synthesis. It can be used to introduce the methoxypropyl group into various molecules, which can alter their chemical and physical properties.

Biology: In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. It can also be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Medicine: this compound has potential applications in medicinal chemistry. It can be used in the development of new drugs, particularly those targeting the central nervous system or other amine-responsive pathways.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of surfactants, polymers, and other specialty chemicals. Its unique structure allows it to impart specific properties to the final products, such as improved solubility or stability.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)-1-hexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxypropyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • N-(3-Methoxypropyl)-1-pentanamine
  • N-(3-Methoxypropyl)-1-butanamine
  • N-(3-Methoxypropyl)-1-octanamine

Comparison: N-(3-Methoxypropyl)-1-hexanamine is unique due to its specific chain length and methoxypropyl substituent. Compared to shorter or longer chain analogs, it may exhibit different solubility, reactivity, and biological activity. The presence of the methoxy group can also influence its chemical behavior and interactions with other molecules.

Properties

IUPAC Name

N-(3-methoxypropyl)hexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO/c1-3-4-5-6-8-11-9-7-10-12-2/h11H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWAXCURVTXPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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